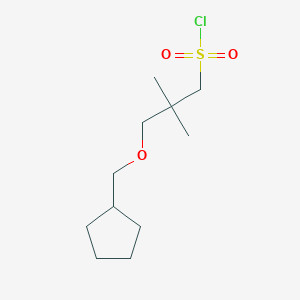
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a cyclopentylmethoxy group attached to a 2,2-dimethylpropane backbone, with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic residues (e.g., lysine, cysteine).
Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopentylmethoxy and dimethylpropane groups.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to aliphatic sulfonyl chlorides.
Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride commonly used in organic synthesis for the protection of hydroxyl groups.
Uniqueness
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the steric and electronic effects of the cyclopentylmethoxy and dimethylpropane groups. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
3-(cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-7-10-5-3-4-6-10/h10H,3-9H2,1-2H3 |
Clave InChI |
BPXIUPBMOIRTGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1CCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)
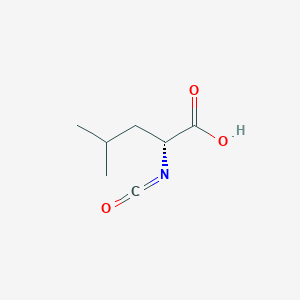
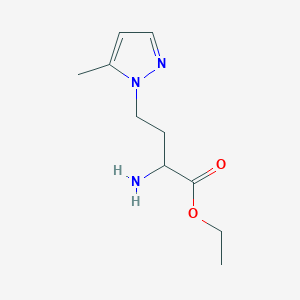
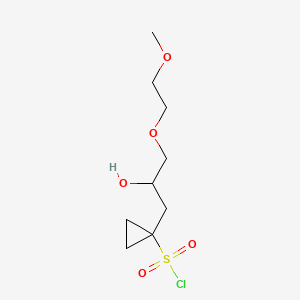
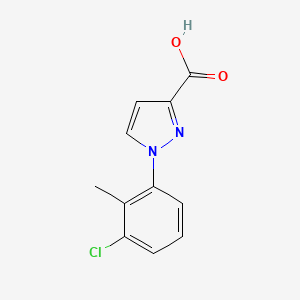
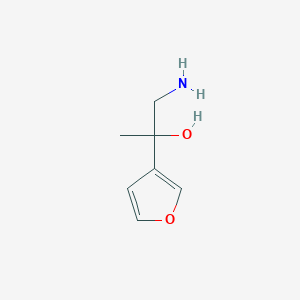
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
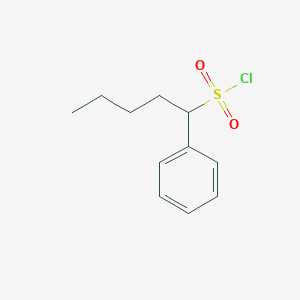

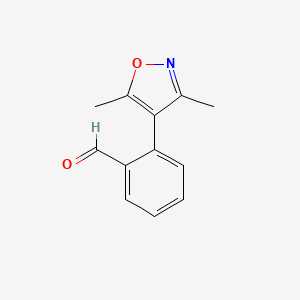
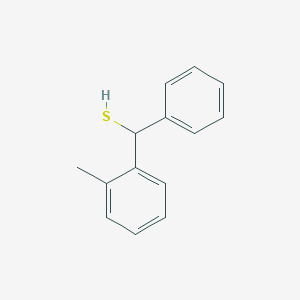
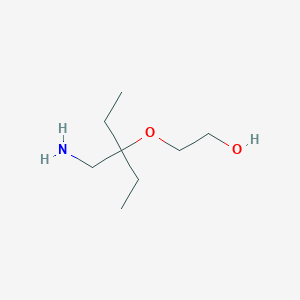
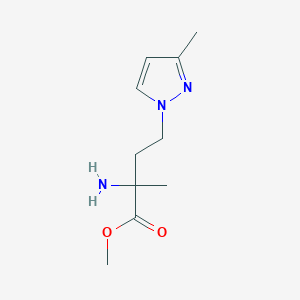
![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
